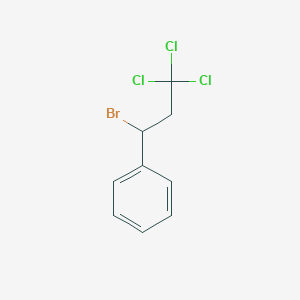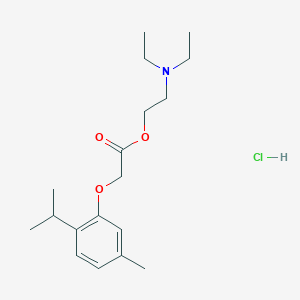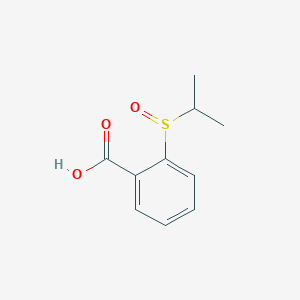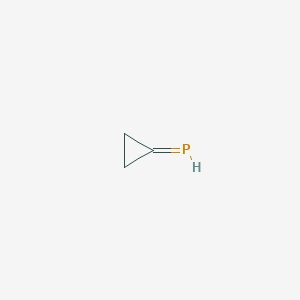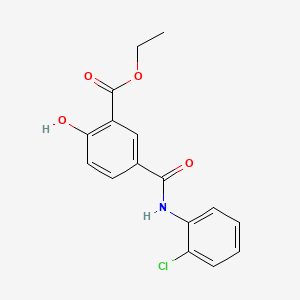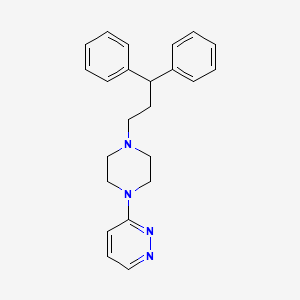
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a diphenylpropyl group and a pyridazinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 3,3-diphenylpropyl bromide, and 3-pyridazinyl chloride.
Reaction Conditions: The reaction usually takes place in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the substituents on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where one substituent on the piperazine ring is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for their potential therapeutic effects, including as antipsychotic, antiemetic, and antihistamine agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. They can act as agonists or antagonists at various receptor sites, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The specific molecular targets and pathways depend on the exact structure of the compound.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(3,3-diphenylpropyl)-4-(2-pyridazinyl)-
- Piperazine, 1-(3,3-diphenylpropyl)-4-(4-pyridazinyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and efficacy at receptor sites, leading to distinct therapeutic effects.
属性
CAS 编号 |
36371-39-8 |
|---|---|
分子式 |
C23H26N4 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
3-[4-(3,3-diphenylpropyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C23H26N4/c1-3-8-20(9-4-1)22(21-10-5-2-6-11-21)13-15-26-16-18-27(19-17-26)23-12-7-14-24-25-23/h1-12,14,22H,13,15-19H2 |
InChI 键 |
JJJJNMZRKHIJBC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


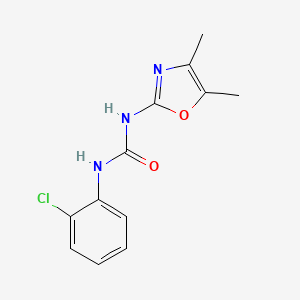
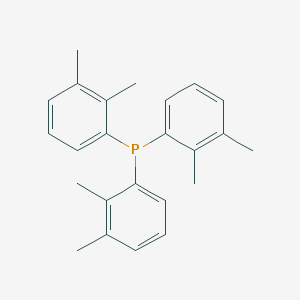

![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)


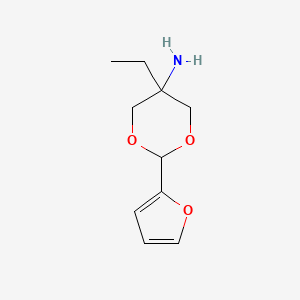
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)

